molecular formula C7H2Cl2FNO4 B010297 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid CAS No. 106809-14-7

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B010297
CAS No.: 106809-14-7
M. Wt: 254 g/mol
InChI Key: PCSAPCNEJUEIGU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (2,4-DNFB) is an organic compound with a molecular formula of C7H3Cl2FNO4. It is a white to light yellow crystalline solid that is soluble in water, alcohol, and other organic solvents. 2,4-DNFB is a widely used reagent in organic synthesis and has a variety of applications in scientific research.

Scientific Research Applications

  • It is used in chemical research for reacting with fluoroanilines to produce iminodithiazoles and 2-cyanobenzothiazoles (Besson & Rees, 1995).

  • The acid is utilized in the synthesis and phenotypic screening of a Guanine-Mimetic Library (Miller & Mitchison, 2004).

  • It plays a role in the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles (Kilburn, Lau, & Jones, 2000).

  • The compound is useful for determining sulfhydryl groups in biological materials, including blood (Ellman, 1959).

  • It is used in solid-phase syntheses of peptidomimetic types 3-6 (Jiang & Burgess, 2002).

  • The acid serves as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles, significant in drug discovery (Křupková et al., 2013).

  • Its derivatives are useful for the production of various benzamides and their derivatives (Xu, Xu, & Zhu, 2013).

  • It assists in the synthesis of N-hydroxyindoles and benzo[c]isoxazoles (Stephensen & Zaragoza, 1999).

  • The acid is used in synthesizing 6-fluoro- and 7-fluorothiazolo[3,2-a]benzimidazol-3(2-H)-ones (Pujari et al., 1990).

  • It is involved in high-performance liquid chromatography for the sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Safety and Hazards

  • Storage : Store as a non-combustible solid .
  • WGK (Water Danger Classification) : WGK 3 (moderately hazardous to water) .
  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .

Mechanism of Action

Target of Action

It has been shown to inhibit the growth of bacteria such asStreptococcus aureus , suggesting that it may target bacterial enzymes or proteins.

Mode of Action

Given its antibacterial properties , it likely interacts with its targets in a way that inhibits bacterial growth.

Result of Action

Its antibacterial activity suggests that it likely leads to the inhibition of bacterial growth .

Properties

IUPAC Name

2,4-dichloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAPCNEJUEIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370180
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106809-14-7
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

40 ml of concentrated nitric acid are added dropwise to 34 ml of concentrated sulphuric acid, while cooling with ice and stirring. 20.9 g of 2,4-dichloro-5-fluorobenzoic acid are introduced in portions into this nitration mixture, whereupon the temperature rises to 45°-50° C. The mixture is then heated at 90°-100° C. for a further 3 hours, the mixture is cooled to room temperature and poured onto 350 ml of ice-water and the precipitate is filtered off with suction and washed with water. The moist crude product is dissolved hot in 30 ml of methanol, and 150 ml of H2O were added to the solution. The precipitate is filtered off cold with suction, washed with CH3OH/H2O and dried in vacuo at 80° C. 21.2 g of crude 2,4-dichloro-5-fluoro-3-nitro-benzoic acid are obtained. The compound is sufficiently pure for the subsequent reactions. A sample recrystallized from toluene/petroleum ether gives crystals of melting point 192° C.
Quantity
40 mL
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34 mL
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20.9 g
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[Compound]
Name
ice water
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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